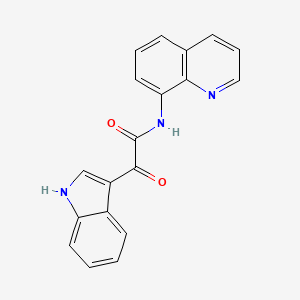

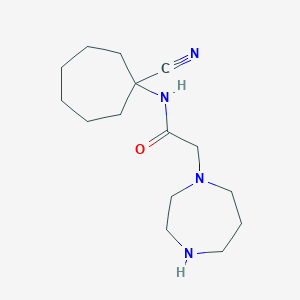

![molecular formula C15H15ClO4S B3170968 4-[4-(Propan-2-yloxy)phenoxy]benzene-1-sulfonyl chloride CAS No. 946386-81-8](/img/structure/B3170968.png)

4-[4-(Propan-2-yloxy)phenoxy]benzene-1-sulfonyl chloride

説明

4-[4-(Propan-2-yloxy)phenoxy]benzene-1-sulfonyl chloride (4-POP-SC) is a sulfonyl chloride compound used in organic synthesis and laboratory experiments. It is a versatile reagent that can be used in a variety of organic transformations and is well-known for its ability to form carbon-sulfur bonds. 4-POP-SC has numerous applications in the fields of organic chemistry, medicinal chemistry, and biochemistry.

科学的研究の応用

Palladium-Catalyzed Ortho-Sulfonylation

A study by Xu et al. (2015) presents a palladium-catalyzed method for direct sulfonylation of 2-aryloxypyridines at the ortho-position of the benzene ring, using sulfonyl chlorides as sulfonylation reagents. This protocol applies to both electron-rich and electron-deficient substrates, allowing the synthesis of ortho-sulfonylated phenols through subsequent pyridyl group removal from the sulfonylation product (Xu, Liu, Li, & Sun, 2015).

Materials Science

Magnesium Complexes with Sulfonate Phenoxide Ligands

Research by Chen et al. (2010) discusses the preparation of novel sulfonate phenol ligands and their magnesium complexes, which serve as efficient catalysts for the ring-opening polymerization of ε-caprolactone and trimethylene carbonate. These complexes demonstrate controlled polymerization, producing polymers with expected molecular weights and narrow polydispersity indices, especially in the presence of electron-withdrawing substituents like trifluoromethyl groups (Chen, Liu, Lin, & Ko, 2010).

Organic Synthesis

Synthesis of Liquid Crystal Intermediates

Neubert et al. (1979) developed an improved synthesis for 4-alkylbenzenethiols, key intermediates in the preparation of mesomorphic compounds, by sulfonating alkyl-benzenes and converting the resultant sulfonic acid salts to thiols via sulfonyl chlorides. This method also enables the synthesis of 4-alkylphenols, further highlighting the versatility of sulfonyl chloride intermediates in organic synthesis (Neubert, Laskos, Griffith, Stahl, & Maurer, 1979).

Chemical Transformations

Benzophenone-4 Transformation in Chlorination

Xiao et al. (2013) explored the transformation mechanism of benzophenone-4, a common UV-filter, during free chlorine-promoted disinfection. The study disclosed ten new products from this process, revealing multiple transformation routes including chlorine substitution and Baeyer-Villiger-Type oxidation. This research underscores the complex interactions between organic compounds and disinfectants in water treatment processes (Xiao, Wei, Yin, Wei, & Du, 2013).

特性

IUPAC Name |

4-(4-propan-2-yloxyphenoxy)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClO4S/c1-11(2)19-12-3-5-13(6-4-12)20-14-7-9-15(10-8-14)21(16,17)18/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATFZHXDRNHFDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

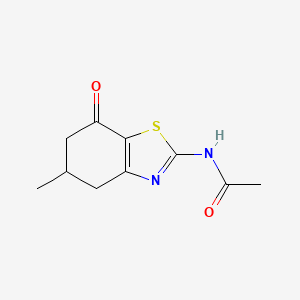

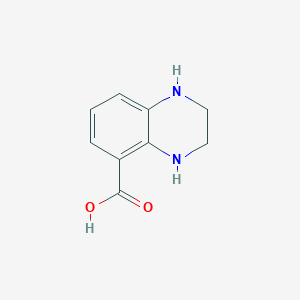

![tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl}carbamate](/img/structure/B3170886.png)

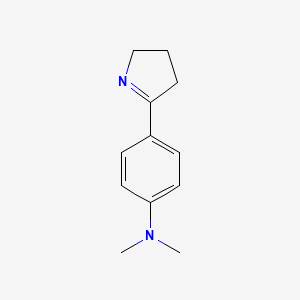

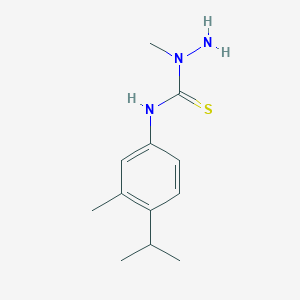

![4'-[({[(2Z)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]amino}oxy)methyl]-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B3170896.png)

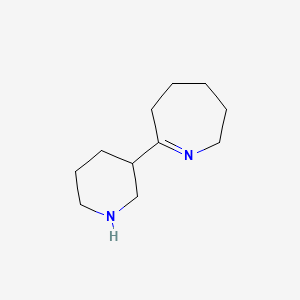

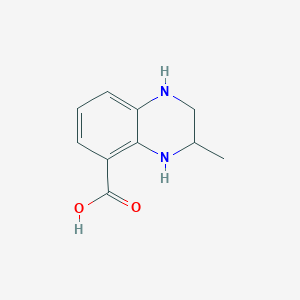

![(Z)-2-(1H-1,2,3,4-tetraazol-5-yl)-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]-2-propenenitrile](/img/structure/B3170908.png)

![Methyl 2-{2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl}acetate](/img/structure/B3170936.png)

![N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B3170947.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B3170973.png)